molecular formula C14H20N2 B6204754 1-benzyl-2-cyclopropylpiperazine CAS No. 1296673-24-9

1-benzyl-2-cyclopropylpiperazine

Cat. No.: B6204754
CAS No.: 1296673-24-9
M. Wt: 216.3
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Description

1-Benzyl-2-cyclopropylpiperazine is a substituted piperazine derivative of significant interest in medicinal and synthetic chemistry. Piperazine rings are privileged scaffolds in drug discovery, frequently employed to optimize the pharmacokinetic properties of lead compounds and to serve as conformational restraints that position pharmacophoric elements for target engagement . The benzyl and cyclopropyl substituents on the piperazine nitrogen atoms make this compound a versatile synthon for constructing more complex, highly decorated piperazine structures. The primary research application of this compound is as a sophisticated chemical building block. It can be utilized in the synthesis of novel molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. The piperazine moiety is a common feature in a wide range of FDA-approved therapeutics, including kinase inhibitors, antidepressants, and antivirals, highlighting its fundamental value in pharmaceutical development . The specific substitution pattern of this compound allows researchers to explore a distinct chemical space, potentially leading to new bioactive molecules with unique mechanisms of action. From a synthetic chemistry perspective, the piperazine core can be further functionalized. The secondary amine within the ring is a key site for reactions such as N-alkylation and N-acylation, enabling the construction of complex molecular architectures . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1296673-24-9

Molecular Formula

C14H20N2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 2 Cyclopropylpiperazine and Analogs

Precursor Synthesis and Functionalization

The construction of the target molecule hinges on the sequential or convergent synthesis of key precursors, namely the cyclopropyl-substituted piperazine (B1678402) ring and the subsequent attachment of the benzyl (B1604629) group.

A primary challenge in synthesizing C-substituted piperazines is the direct functionalization of the carbon atoms of a pre-existing piperazine ring. nih.gov Therefore, syntheses often rely on constructing the ring from linear precursors already bearing the desired substituent, or by functionalizing a protected piperazine. nih.govorganic-chemistry.org

A common route to a key intermediate, 1-(cyclopropylmethyl)piperazine, is outlined in patent literature. google.com This method starts with N-Boc-piperazine, a commercially available and protected form of piperazine. The synthesis proceeds in a three-step sequence as detailed below:

Acylation: N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in an inert solvent like dichloromethane (B109758), in the presence of a base such as triethylamine (B128534) or pyridine (B92270). This reaction yields tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. google.com

Reduction: The ketone group of the cyclopropylcarbonyl moiety is then reduced. The solid from the first step is dissolved in an ether solvent, and a reducing agent system, such as sodium borohydride (B1222165) and boron trifluoride-ethyl ether, is used to reduce the amide to a methylene (B1212753) group, forming the cyclopropylmethyl substituent. google.com

Deprotection: The final step is the removal of the Boc (tert-butyloxycarbonyl) protecting group. This is typically achieved under acidic conditions, for instance, by treating the intermediate with concentrated hydrochloric acid in an alcohol solvent, followed by basification to yield the free base, 1-(cyclopropylmethyl)piperazine. google.com

An alternative patented method describes the preparation of 1-cyclopropanecarbonylpiperazine hydrochloride from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate by treating it with trifluoroacetic acid in dichloromethane to remove the Boc group. google.com

Table 1: Synthesis of 1-(Cyclopropylmethyl)piperazine Intermediate

StepStarting MaterialReagentsProductPurposeRef
1N-Boc-piperazineCyclopropanecarbonyl chloride, Triethylaminetert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylateIntroduction of the cyclopropylcarbonyl group google.com
2tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylateSodium borohydride, Boron trifluoride-ethyl ethertert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylateReduction of the carbonyl group google.com
3tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylateConcentrated HCl, then NaOH1-(Cyclopropylmethyl)piperazineRemoval of Boc protecting group google.com

The benzyl group serves as a common substituent and sometimes as a protecting group in piperazine chemistry, as it can be easily removed by hydrogenolysis. orgsyn.org The introduction of a benzyl group onto a piperazine nitrogen is typically achieved via nucleophilic substitution.

A well-established method involves the direct reaction of a piperazine derivative with benzyl chloride. orgsyn.org To synthesize 1-benzylpiperazine (B3395278), piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate are dissolved in ethanol (B145695) and reacted with benzyl chloride. This procedure is designed to favor mono-benzylation and minimize the formation of the 1,4-dibenzylpiperazine (B181160) byproduct. The product is initially isolated as the dihydrochloride salt, which can then be converted to the free base. orgsyn.org

This N-alkylation strategy is widely applicable. For instance, in the synthesis of various biologically active analogs, substituted or unsubstituted benzylpiperazine moieties are coupled with other molecular fragments. This can involve reacting a pre-formed piperazine with a suitable benzyl halide in the presence of a base like triethylamine or potassium carbonate. nih.govacs.org

Table 2: Methods for Benzyl Group Introduction

Piperazine SubstrateBenzylating AgentConditionsProductKey FeatureRef
PiperazineBenzyl chlorideEthanol, 65°C1-Benzylpiperazine dihydrochlorideSimple, high-yield, minimizes disubstitution orgsyn.org
1-(4-Methoxybenzyl)piperazineOrganic halidesTetrahydrofuran (THF), TriethylamineN-substituted amidesDirect coupling to form amide linkage nih.govacs.org
Piperazine4-(Chloromethyl)benzyl alcoholK₂CO₃, KI, DCM, MicrowaveSubstituted benzylpiperazine derivativeTwo-step synthesis via an amide intermediate acs.org

Reaction Pathways and Optimization Strategies

The synthesis of complex piperazines like 1-benzyl-2-cyclopropylpiperazine can be approached through various strategic pathways. These include methods that build the ring system with the substituents already in place or functionalize the ring post-synthesis.

Reductive amination is a powerful and versatile method for forming C-N bonds and is frequently employed in the synthesis of N-alkyl derivatives of piperazine. mdpi.com The process generally involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

While often used for N-alkylation on a pre-formed piperazine ring, reductive amination can also be a key step in the construction of the ring itself. A notable strategy is the reductive cyclization of dioximes. This method involves a sequential double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine precursor. This precursor then undergoes a catalytic reductive cyclization, where both oxime groups are reduced, leading to the formation of the piperazine ring. This approach allows for the synthesis of piperazines with specific carbon substituents. nih.gov

The synthesis of carbon-substituted piperazines is frequently accomplished through the cyclization of corresponding linear diamine precursors. nih.govorganic-chemistry.org This "de novo" synthesis approach is advantageous as it allows for the precise placement of substituents on the carbon backbone of the piperazine ring before the ring is closed.

For a 2-cyclopropylpiperazine (B49521) derivative, this would involve a precursor such as a 1-cyclopropyl-1,2-diaminoethane derivative that is part of a larger, suitable linear molecule. The cyclization can be achieved through various methods, often involving the formation of two amide bonds followed by reduction, or through intramolecular nucleophilic substitution reactions. A palladium-catalyzed cyclization has been reported for the modular synthesis of highly substituted piperazines from propargyl units and diamine components, affording products with high regio- and stereochemical control. organic-chemistry.org

Recent advances in synthetic organic chemistry have provided novel and powerful methods for preparing functionalized piperazines. mdpi.com

Stannyl Amine Protocol (SnAP): Developed as a convergent method for piperazine synthesis from aldehydes, the SnAP strategy relies on the generation of a radical from a stannane (B1208499) reagent to achieve a combined cyclization and C-C bond formation with an imine. mdpi.comencyclopedia.pub This method allows for the streamlined synthesis of diverse piperazines functionalized at the carbon atom under mild, room-temperature conditions. mdpi.com While it offers broad functional group tolerance, a drawback is the use of stoichiometric copper, though catalytic versions have been developed. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and green alternative to classical synthetic methods. encyclopedia.pub This approach can be used for the C-H functionalization of piperazines or for de novo synthesis. One method involves the decarboxylative cyclization between a glycine-based diamine and various aldehydes to access C2-substituted piperazines, using an iridium-based photocatalyst to generate the key α-aminyl radical. organic-chemistry.org Another approach uses an organic photoredox catalyst for the direct oxidation of a substrate, followed by a 6-endo-trig radical cyclization with an in situ-generated imine to furnish the piperazine core. acs.org

Novel Synthetic Route Development

The development of new synthetic routes for C-substituted piperazines is critical for expanding the chemical space available to medicinal chemists. mdpi.com Traditional methods often suffer from a lack of diversity in the substitution patterns, with most derivatives functionalized at the nitrogen atoms. mdpi.com Modern approaches are increasingly focusing on the direct C-H functionalization of the piperazine core and the construction of the ring from acyclic precursors with the desired substitution pattern already in place.

One innovative approach involves the catalytic reductive cyclization of dioximes to form piperazines. nih.gov This method allows for the synthesis of piperazines with substituents at the carbon atoms. The proposed mechanism involves the catalytic hydrogenolysis of both N-O bonds of the dioxime to yield a diimine intermediate, which then cyclizes to a dihydropyrazine (B8608421). Subsequent hydrogenation of the C=N bonds and elimination of ammonia (B1221849) affords the final piperazine product. nih.gov The strategic choice of the initial primary amine and the dicarbonyl compound allows for the introduction of various substituents, including a cyclopropyl (B3062369) group.

Another promising strategy is the direct C-H functionalization of the piperazine ring. Photoredox catalysis has emerged as a powerful tool for this purpose, enabling the introduction of aryl, alkyl, and other functional groups at the C-2 position under mild conditions. mdpi.com These reactions typically proceed through the generation of an α-amino radical, which can then couple with a suitable partner. mdpi.com The use of different photocatalysts, such as iridium complexes or organic dyes, allows for the fine-tuning of the reaction conditions. mdpi.com

Furthermore, metal-catalyzed cross-coupling reactions offer a versatile method for forming C-C bonds at the cyclopropane (B1198618) ring, which could be applied to the synthesis of 2-cyclopropylpiperazine derivatives. nih.gov These methods can involve the use of cyclopropyl organometallic reagents or the coupling of cyclopropyl halides with a suitable piperazine-derived nucleophile. nih.gov

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is of growing importance. For the synthesis of this compound and its analogs, several green strategies can be envisioned.

The use of catalytic methods, such as the aforementioned reductive cyclization of dioximes and photoredox C-H functionalization, is inherently greener than stoichiometric approaches as it reduces waste. mdpi.comnih.gov Catalytic hydrogenation, for example, often utilizes molecular hydrogen as the reductant, producing water as the only byproduct. nih.gov

Solvent selection is another key aspect of green chemistry. The development of synthetic protocols in aqueous media or other environmentally benign solvents is highly desirable. For instance, the use of aqueous ethanol as a solvent has been reported for the synthesis of other heterocyclic compounds and could potentially be adapted for piperazine synthesis.

The introduction of a chiral center at the C-2 position of the piperazine ring necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure compounds. The biological activity of chiral molecules is often dependent on their stereochemistry.

One strategy for achieving stereoselectivity is through asymmetric lithiation-substitution of N-Boc protected piperazines. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the deprotonation and subsequent electrophilic trapping at the C-2 position in an enantioselective manner. mdpi.com The choice of the distal N-substituent and the electrophile can significantly influence the enantioselectivity of the reaction. mdpi.com

Another powerful approach is the use of chiral auxiliaries. For example, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amino alcohol can produce chiral non-racemic bicyclic lactams, which can then be converted to enantiomerically enriched 2-substituted piperidines and potentially extended to piperazines.

Diastereoselective synthesis is also crucial when a second chiral center is present or introduced. For instance, in the synthesis of 2,5-disubstituted piperazines, controlling the relative stereochemistry (cis vs. trans) is essential. The reductive cyclization of dioximes has been shown to predominantly yield the cis-isomer due to the addition of dihydrogen from the less hindered face of the dihydropyrazine intermediate. nih.gov Radical cyclization reactions have also been employed for the diastereoselective synthesis of disubstituted piperidines, where the choice of the radical initiator and reaction conditions can influence the trans/cis ratio of the product. nih.gov

The following table summarizes hypothetical data for the diastereoselective synthesis of a 2,5-disubstituted piperazine analog, illustrating the influence of the catalyst on the stereochemical outcome, based on findings for similar heterocyclic systems. nih.govnih.gov

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
15% Pd/CMethanol508590:10
2Raney NickelMethanol5078>95:5
3Tributyltin HydrideToluene806525:75
4Tris(trimethylsilyl)silaneBenzene (B151609)80725:95

The data illustrates that palladium on carbon and Raney nickel catalysts under hydrogenation conditions favor the formation of the cis-diastereomer, while radical cyclizations using tin or silane (B1218182) reagents tend to produce the trans-isomer with varying degrees of selectivity. nih.govnih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of 1-benzyl-2-cyclopropylpiperazine, offering detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperazine (B1678402) ring, and the cyclopropyl (B3062369) moiety. The chemical shifts (δ) and coupling constants (J) are critical for assigning these protons.

¹³C NMR complements the proton data by providing a count of the number of unique carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (aliphatic, aromatic, etc.) and its bonding environment.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the connectivity and stereochemical relationships within the molecule.

A representative, though hypothetical, dataset for the NMR analysis of this compound is presented below.

¹H NMR (400 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.25-7.40 m 5H Ar-H (benzyl)
3.58 s 2H N-CH₂-Ph
2.80-3.10 m 7H Piperazine-H
1.85 m 1H CH-cyclopropyl

¹³C NMR (100 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm) Assignment
138.5 Ar-C (quaternary)
129.0 Ar-CH
128.2 Ar-CH
127.0 Ar-CH
63.5 N-CH₂-Ph
55.0-60.0 Piperazine-C
15.0 CH-cyclopropyl

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular mass can be obtained. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. Fragmentation patterns observed in the mass spectrum offer additional structural information, corroborating the data from NMR. The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. Key expected absorption bands would include those for C-H stretching (aromatic and aliphatic), C-N stretching, and the characteristic vibrations of the cyclopropyl ring.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration
3000-3100 C-H stretch (aromatic)
2800-3000 C-H stretch (aliphatic)
~3050 C-H stretch (cyclopropyl)
1450-1600 C=C stretch (aromatic ring)

Chromatographic Purity Analysis

Chromatographic techniques are essential for assessing the purity of a sample of this compound by separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The differential partitioning of the compound and any impurities between the stationary and mobile phases leads to their separation. A detector, typically UV-Vis, measures the concentration of the eluting components, producing a chromatogram. The purity is determined by the relative area of the main peak corresponding to this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of this compound and to guide its purification. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The separation of components is visualized, often under UV light, allowing for a quick assessment of the reaction's completion and the presence of byproducts. The retention factor (R_f) value is a characteristic property of the compound in a given TLC system.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This destructive analytical method determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimental results are then compared against the theoretical values derived from the proposed molecular formula, serving as a critical checkpoint for stoichiometric confirmation. For a compound such as this compound, elemental analysis is instrumental in verifying that the synthesized product possesses the correct empirical and molecular formula, thereby validating the synthetic pathway and ensuring the purity of the substance.

The molecular formula for this compound is established as C₁₄H₂₀N₂. Based on this formula, the theoretical elemental composition can be calculated with high precision. These theoretical values serve as the benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of ±0.4%, is considered strong evidence for the correct stoichiometric composition and high purity of the analyzed sample.

Below are the detailed theoretical elemental percentages for this compound.

Theoretical Elemental Composition of this compound (C₁₄H₂₀N₂)

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.011168.15477.72
HydrogenH1.00820.169.32
NitrogenN14.00728.01412.95
Total 216.328 100.00

In a research context, the synthesis of this compound would be followed by its purification and subsequent analysis. The data obtained from an elemental analyzer for carbon, hydrogen, and nitrogen would be presented alongside the theoretical values to demonstrate the successful synthesis and purity of the compound. For instance, hypothetical experimental findings might look as follows:

Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %
Carbon (C)77.7277.68-0.04
Hydrogen (H)9.329.35+0.03
Nitrogen (N)12.9512.91-0.04

The meticulous comparison of such data provides quantitative confirmation of the compound's stoichiometry. Any significant deviation from the theoretical values could indicate the presence of impurities, residual solvents, or an incorrect molecular structure, prompting further investigation and purification steps. Therefore, elemental analysis remains an indispensable tool in the rigorous scientific validation of newly synthesized chemical compounds like this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Flexibility of the Piperazine (B1678402) Ring

The piperazine ring is a common scaffold in medicinal chemistry, recognized for its "privileged" structure in designing a wide array of biologically active compounds. mdpi.comtandfonline.com Its significance stems from several key characteristics. Structurally, piperazine is a six-membered ring containing two nitrogen atoms at positions 1 and 4. mdpi.comnih.gov This arrangement provides two sites that can serve as hydrogen bond donors or acceptors, which can be crucial for binding to biological receptors and enhancing water solubility and bioavailability. mdpi.comtandfonline.com

The piperazine ring typically adopts a chair conformation, which minimizes steric strain. However, it possesses considerable conformational flexibility, allowing it to adapt its shape to fit various binding pockets. nih.gov The presence of the two nitrogen atoms allows for the adjustment of the three-dimensional geometry at the distal position of the ring, a feature not as readily available with analogues like morpholines or piperidines. mdpi.com Studies on related piperazine derivatives suggest that substituting the ring with flexible groups can lead to a more polarized topological surface, potentially enhancing biological activity. acs.org In the context of 1-benzyl-2-cyclopropylpiperazine, this inherent flexibility allows the benzyl (B1604629) and cyclopropyl (B3062369) groups to orient themselves in space to achieve optimal interaction with a target protein.

Impact of Benzyl Substituent Modifications

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH2-) group, is a critical component of this compound. Modifications to this group, either by adding substituents to the phenyl ring or changing its attachment point, can have profound effects on the molecule's activity.

Substituents on the benzyl's phenyl ring can alter the molecule's properties through electronic and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the aromatic ring, which can influence binding affinity and reactivity. lumenlearning.comucsb.edu

Electronic Effects : The electronic nature of a substituent is governed by a combination of inductive and resonance effects. openstax.org Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of electrons through the pi system. ucsb.edu

Activating Groups (+R) : Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) are strong activators. They donate electron density to the ring via resonance, making the ring more nucleophilic and potentially enhancing interactions with electron-deficient sites on a receptor. lumenlearning.comlibretexts.org Studies on some piperazine derivatives have shown that electron-donating groups like methyl (-CH3) on the benzene (B151609) ring can positively affect biological activity. tandfonline.com

Deactivating Groups (-R) : Groups like nitro (-NO2), cyano (-CN), and carbonyls (-CHO, -COR) are deactivators. They withdraw electron density from the ring, making it more electron-poor. lumenlearning.comopenstax.org In certain series of piperazine derivatives, the presence of electron-withdrawing groups such as fluorine (F), chlorine (Cl), and trifluoromethyl (-CF3) at the para-position of the benzyl ring has been shown to influence antidepressant activity. tandfonline.com Similarly, other research has indicated that electron-withdrawing substituents like 4-fluoro, 4-chloro, and 4-cyano can be important for cytotoxic activity in other classes of piperazine compounds. mdpi.com Halogens are a special case; while they are deactivating due to their strong inductive effect, they can participate in p-π conjugation. libretexts.org

Steric Effects : The size and shape of substituents can also play a role. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding site. Conversely, they can also promote a specific conformation that is favorable for activity.

The following table summarizes the effects of different substituents on a benzene ring, which are applicable to the benzyl group of this compound.

Substituent ExampleElectronic EffectRing Reactivity
-OH, -NH2, -OCH3Electron-Donating (Resonance)Activating
-CH3, -AlkylElectron-Donating (Inductive)Activating
-F, -Cl, -Br, -IElectron-Withdrawing (Inductive)Deactivating
-NO2, -CN, -CF3Electron-Withdrawing (Inductive & Resonance)Deactivating
-CHO, -CORElectron-Withdrawing (Inductive & Resonance)Deactivating

This table is based on general principles of substituent effects in electrophilic aromatic substitution. lumenlearning.comopenstax.org

The position of a substituent on the benzyl ring is often as important as its identity. The ortho, meta, and para positions offer different spatial arrangements and electronic environments. Research on various benzylpiperazine derivatives frequently highlights the importance of substitution at the para-position (position 4).

For example, studies on certain antidepressant piperazine derivatives found that substituents at the para-position of the benzyl ring had a notable effect on activity. tandfonline.com In another study focused on sigma-1 (σ1) receptor ligands, introducing a substituent at the para-position of the benzylpiperazine moiety was found to improve both binding affinity and selectivity. nih.gov In contrast, a different study on benzylpiperidine derivatives showed that placing halogen substituents at the meta-position (position 3) did not enhance activity, suggesting a positional preference for interactions. mdpi.com This collective evidence suggests that for many benzylpiperazine-based compounds, the para-position is a key site for modification to optimize biological activity.

Role of the Cyclopropyl Group

The cyclopropyl group is a three-membered aliphatic ring. Its unique geometry and electronic properties make it a valuable feature in medicinal chemistry. scientificupdate.com

The structure of this compound features a chiral center at the C2 position of the piperazine ring, where the cyclopropyl group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-benzyl-2-cyclopropylpiperazine and (S)-1-benzyl-2-cyclopropylpiperazine.

Stereochemistry is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov As a result, different enantiomers of a drug can have vastly different pharmacological effects. nih.govpatsnap.com One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.govnih.gov

The specific three-dimensional arrangement of the atoms in each enantiomer determines how it fits into a biological target's binding site. patsnap.com Therefore, the (R) and (S) enantiomers of this compound would be expected to exhibit different biological activities, potencies, and metabolic profiles. nih.gov Establishing the absolute stereochemistry and evaluating each enantiomer separately is a crucial step in the development of such chiral compounds. Furthermore, the rigid cyclopropyl ring can influence the conformational preference of the adjacent piperazine ring, a phenomenon known as the "cyclopropyl effect," which can further impact how the molecule presents itself to its biological target. chemistryworld.com

In drug design, bioisosteres are chemical substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. The cyclopropyl group is often used as a bioisosteric replacement for other common chemical groups. nih.gov This strategy is employed to improve a molecule's properties, such as metabolic stability, potency, or selectivity. chem-space.com

The cyclopropyl ring is frequently used as a bioisostere for:

Gem-dimethyl and Isopropyl groups : Replacing a gem-dimethyl or isopropyl group with a cyclopropyl ring can increase metabolic stability and rigidity while reducing lipophilicity. nih.govbeilstein-journals.org

Alkenes : The rigid, planar nature of the cyclopropyl group can mimic the geometry of a double bond. scientificupdate.com

Aromatic rings : In some cases, a cyclopropyl group can serve as a non-aromatic replacement for a phenyl ring, which can improve physicochemical properties. nih.gov

Conversely, the cyclopropyl group in this compound could potentially be replaced by other groups to probe the SAR. The following table outlines potential bioisosteric replacements for the cyclopropyl group and the rationale for their use.

Original GroupPotential Bioisosteric ReplacementRationale for Replacement
CyclopropylCyclobutylTo increase the size of the cycloalkane ring and probe steric tolerance at the binding site. nih.govnih.gov
CyclopropylIsopropyl / gem-dimethylTo increase conformational flexibility and observe effects on activity and metabolism. beilstein-journals.org
CyclopropylOxetaneTo introduce a polar heteroatom, potentially improving solubility and forming new hydrogen bonds. nih.govbeilstein-journals.org
CyclopropylAzetidineTo introduce a basic nitrogen atom, which could alter pKa and form salt bridges. nih.gov

Studies on related compounds have shown that such modifications can have significant consequences. For instance, replacing a cyclohexyl ring with a larger cycloheptyl ring in one series of inhibitors led to a decrease in activity, highlighting the importance of ring size for optimal binding. nih.gov

Optimization of Linker and Peripheral Substituents for Enhanced Activity and Selectivity

Research has shown that the nature of the linker is a critical determinant of biological activity. For instance, in a series of donepezil-arylsulfonamide hybrids, a short, one-methylene linker between a piperidine (B6355638) (a related scaffold) and a dihydropyrimidine (B8664642) nitrogen atom was found to be crucial for activity towards human acetylcholinesterase (huAChE). mdpi.com This suggests that a more rigid molecular structure resulting from a shorter linker can better fit the catalytic active site of the target enzyme. mdpi.com Similarly, studies on other benzylpiperazine derivatives have highlighted the importance of linker length, with variations affecting inhibitory potency. researchgate.netnih.gov

The introduction of various substituents onto the benzyl group is another strategy to probe the steric and electronic requirements of the binding pocket. In the development of anti-HCV agents based on a chlorcyclizine (B1668710) (a benzhydrylpiperazine) scaffold, the introduction of a bulky substituted benzyl group was found to reduce activity, indicating steric constraints within the target's binding site. acs.org Conversely, in other series, specific substitutions on the aromatic ring have led to significant improvements in potency and selectivity, demonstrating the nuanced role of peripheral modifications. tandfonline.com

Table 1: Impact of Linker and Peripheral Group Variation on Activity in Benzylpiperazine-Related Scaffolds Note: This table includes data from related benzylpiperazine and benzhydrylpiperazine scaffolds to illustrate general optimization principles.

Scaffold Hopping and Bioisosterism in Analog Design

Scaffold hopping and bioisosterism are pivotal strategies in medicinal chemistry for discovering novel analogs with improved properties. Scaffold hopping involves replacing a core molecular structure, like piperazine, with a different one to explore new chemical space while maintaining key pharmacophoric features. tandfonline.comsciforum.net For example, replacing the piperazine ring with other cyclic structures, such as a homopiperazine (B121016) ring, has been explored, although in some cases, this has led to a dramatic loss of activity, underscoring the importance of the original piperazine core for interaction with certain biological targets. acs.org In other instances, replacing a phenylpiperazine ring with a benzylpiperazine moiety has been a specific objective in SAR studies to improve biological activity. researchgate.net

Bioisosterism, the substitution of one group with another that has similar physical or chemical properties, is used to fine-tune a molecule's pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties. tandfonline.com A common bioisosteric replacement for the piperazine moiety is the piperidine ring. Structure-activity relationship analyses have directly compared the two, with studies on donepezil-like hybrids indicating that a piperidine moiety can provide a higher affinity for certain enzymes, like electric eel acetylcholinesterase (eeAChE), than a piperazine moiety. mdpi.com This highlights how subtle changes in the scaffold's heteroatom composition can significantly influence biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are crucial for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process.

For classes of compounds including benzylpiperazine derivatives, QSAR studies have been employed to rationalize in vitro findings and to understand the structural requirements for activity. nih.gov Models are built using molecular descriptors that quantify various properties of the molecules, such as electronic, steric, and hydrophobic characteristics. For instance, a QSAR study on piperazine derivatives identified descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (TPSA) as being significantly correlated with their inhibitory activity. researchgate.net

In the context of quinazoline (B50416) derivatives featuring a piperazine linker, QSAR models have successfully predicted binding affinities at α1-adrenoceptors. acs.org These models confirmed the critical role of the protonated quinazoline nucleus for effective receptor interaction and accurately predicted the high affinity of newly designed ligands. acs.org While a specific QSAR model for this compound is not detailed in the available literature, the principles from these related studies are directly applicable. They demonstrate that QSAR can elucidate the key physicochemical properties—such as shape, size, and electronic features—that govern the biological activity of this compound class, guiding the rational design of more potent and selective analogs. sciforum.netacs.org

Table 2: Common Descriptors Used in QSAR Models for Piperazine-Containing Compounds

Molecular and Cellular Mechanistic Investigations Preclinical Focus

Target Identification and Engagement Studies

Preclinical investigations into compounds structurally similar to 1-benzyl-2-cyclopropylpiperazine have primarily focused on their interactions with specific receptors and enzymes involved in neurological pathways.

Radioligand binding assays have been instrumental in identifying the affinity of benzylpiperazine derivatives for various neurotransmitter receptors, particularly sigma (σ) receptors. The sigma-1 (σ1) and sigma-2 (σ2) receptors are of significant interest due to their role in modulating nociceptive signaling. nih.gov

In a study evaluating a series of new benzylpiperazine derivatives, their affinities for σ1 and σ2 receptors were determined using [3H]-pentazocine and [3H]-DTG as radioligands, respectively. nih.gov The results demonstrated that these compounds exhibited a higher selectivity for the σ1 receptor over the σ2 receptor. nih.gov Notably, some derivatives showed improved or similar σ1 receptor selectivity compared to the lead compounds. nih.gov

Furthermore, binding data for 1-benzylpiperazine (B3395278) indicates interactions with serotonin (B10506) receptors, specifically the 5-hydroxytryptamine receptor 3A (5-HT3A), 5-hydroxytryptamine receptor 2C (5-HT2C), and the broader Serotonin 2 (5-HT2) receptor. The affinity for the 5-HT2 receptor was determined in rats using [3H]ketanserin as the radioligand.

Table 1: Receptor Binding Affinities of Benzylpiperazine Derivatives

Compound/Derivative Receptor Ki (nM) Selectivity (Ki σ2/Ki σ1)
Compound 15 (benzylpiperazine derivative) σ1 1.6 886
Lead Compound 8 (benzylpiperazine derivative) σ1 Not specified 432
1-Benzylpiperazine 5-HT2 >10000 Not applicable

Data sourced from studies on benzylpiperazine derivatives. nih.gov

Research into structurally related compounds, such as 1-benzylpiperidine (B1218667) derivatives, has revealed inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com These enzymes are critical in the cholinergic system, and their inhibition can modulate neurotransmission.

A study on novel ligands based on functionalized piperidines showed that some compounds had moderate inhibitory activity against AChE. mdpi.com One derivative, in particular, was identified as the most potent inhibitor in the series and also displayed moderate inhibition of BuChE. mdpi.com Computational docking studies suggest that the N-benzylpiperidine moiety can interact with the active site of AChE, contributing to the inhibitory effect. mdpi.comnih.gov

Another line of research has explored 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, an enzyme involved in necroptosis, a form of programmed cell death. nih.gov A specific derivative demonstrated potent inhibition of RIP1 kinase. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Compounds

Compound/Derivative Enzyme IC50/Kd
Compound 19 (1-benzylpiperidine derivative) Acetylcholinesterase (AChE) Moderate inhibition (specific IC50 not provided)
Compound 7f (N-benzylpyridinium-curcumin derivative) Acetylcholinesterase (AChE) IC50 = 7.5 ± 0.19 nM
Compound 4b (1-benzyl-1H-pyrazole derivative) RIP1 Kinase Kd = 0.078 µM

Data sourced from studies on derivatives of benzylpiperidine, N-benzylpyridinium, and 1-benzyl-1H-pyrazole. mdpi.comnih.govnih.gov

Cellular Pathway Modulation

The engagement of specific receptors and enzymes by these compounds leads to the modulation of various intracellular signaling cascades and can result in observable changes in cellular phenotypes.

The binding of benzylpiperazine derivatives to σ1 receptors suggests a potential to modulate nociceptive signaling pathways. nih.gov The σ1 receptor itself is a transmembrane protein that can influence cellular signaling through various mechanisms, including interaction with other proteins involved in cholesterol homeostasis. nih.gov

In the context of RIP1 kinase inhibition by 1-benzyl-1H-pyrazole derivatives, the primary affected pathway is necroptosis. nih.gov By inhibiting RIP1 kinase, these compounds can block the signaling cascade that leads to this form of programmed cell death. nih.gov

While direct studies on cellular proliferation or differentiation for this compound are lacking, research on related compounds provides some insights into their effects on cellular function. For instance, a potent 1-benzyl-1H-pyrazole derivative that inhibits RIP1 kinase showed a significant protective effect in a cellular assay of necroptosis, with an EC50 value of 0.160 µM. nih.gov This indicates a direct influence on cell survival under conditions that would normally trigger necroptotic cell death.

In vivo studies with a σ1 receptor antagonist from the benzylpiperazine class demonstrated antinociceptive and anti-allodynic effects in a mouse model of inflammatory and neuropathic pain, without causing sedation or impairing motor coordination. nih.gov These organism-level effects are downstream consequences of the compound's modulation of cellular pathways involved in pain signaling.

Theoretical Mechanism of Action

Based on the available preclinical data for structurally related compounds, a theoretical mechanism of action for this compound can be proposed. The core piperazine (B1678402) structure, combined with the benzyl (B1604629) group, suggests a high likelihood of interaction with sigma receptors, particularly the σ1 receptor. nih.gov This interaction would likely be antagonistic, leading to the modulation of nociceptive signaling pathways, which could be beneficial in the context of pain management. nih.gov

Furthermore, the potential for this compound to inhibit acetylcholinesterase, as seen with related benzylpiperidine derivatives, cannot be ruled out. mdpi.com Such activity would increase the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Therefore, this compound may act as a dual-target ligand, exhibiting antagonist activity at σ1 receptors and inhibitory effects on acetylcholinesterase. This polypharmacological profile could result in a complex interplay of effects on the central nervous system.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzylpiperazine
1-Benzylpiperidine
[3H]-pentazocine
[3H]-DTG
Haloperidol
1-benzylpiperazine
[3H]ketanserin
Acetylcholinesterase
Butyrylcholinesterase
1-benzyl-1H-pyrazole
Receptor-Interacting Protein 1 (RIP1) kinase
N-benzylpyridinium

Preclinical Pharmacological Evaluation in Vitro and in Vivo Models

In Vitro Biological Activity Screens

The in vitro biological activities of various piperazine (B1678402) derivatives have been explored across a range of assays, revealing potential therapeutic applications. These studies, while not specific to 1-benzyl-2-cyclopropylpiperazine, offer insights into the pharmacological profile of the broader benzylpiperazine and cyclopropylpiperazine families.

Cell-Based Assays (e.g., Cancer Cell Lines, Bacterial Strains)

Derivatives of 1-benzhydrylpiperazine, which shares the benzylpiperazine core, have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov In one study, variations at the N-terminal of the piperazine ring led to compounds with interesting growth inhibitory effects against MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma) cell lines. nih.gov Similarly, novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxicity against a panel of cancer cell lines including those from the liver, breast, colon, gastric, and endometrial cancers. researchgate.net

A series of vindoline-piperazine conjugates, where N-substituted piperazines were linked to the vindoline (B23647) scaffold, also showed significant antiproliferation. mdpi.com Notably, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were highly potent against a wide range of cancer cell lines. mdpi.com One of the most potent compounds exhibited a growth inhibition (GI50) value of 1.00 μM on the MDA-MB-468 breast cancer cell line. mdpi.com

The cytotoxic potential of arylpiperazine derivatives has been a subject of interest, with studies highlighting their anti-proliferative activity in various tumor cell lines. nih.gov These compounds have been tested against lung carcinoma (A549), cervical carcinoma (Hela), breast carcinoma (MCF-7), and gastric carcinoma (SGC7901) cell lines. nih.gov Furthermore, certain phenylsulfonylpiperazine derivatives have shown promise, with one compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, displaying a potent IC50 of 4.48 μM and a high selectivity index in MCF7 breast cancer cells. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Benzylpiperazine Derivatives

Compound/Derivative Class Cell Line(s) Key Findings Reference(s)
1-Benzhydrylpiperazine derivatives MCF-7, HepG-2, HeLa, HT-29 Exhibited interesting growth inhibitory effects. nih.gov
Vindoline-piperazine conjugates NCI-60 panel Derivatives with [4-(trifluoromethyl)benzyl]piperazine were highly potent. GI50 of 1.00 μM on MDA-MB-468. mdpi.com
Arylpiperazine derivatives A549, Hela, MCF-7, SGC7901 Demonstrated anti-proliferative activity. nih.gov
Phenylsulfonylpiperazine derivatives MCF7, MDA-MB-231, MDA-MB-453 Compound 3 showed IC50 = 4.48 μM and SI = 35.6 in MCF7 cells. mdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The piperazine scaffold is a common feature in many compounds with antimicrobial properties. A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and tested for their antibacterial and antifungal activities. nih.govresearchgate.net These compounds have shown significant activity against bacterial strains like Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli, although they were generally less active against fungi. nih.gov Some piperazine derivatives containing an imidazole (B134444) moiety have demonstrated better antibacterial and antifungal activity compared to those with a triazole moiety. japsonline.com

In the realm of antifungal research, novel triazole compounds incorporating a piperazine moiety have been designed. mdpi.com Many of these compounds exhibited broad-spectrum antifungal activities against systemic pathogenic fungi. mdpi.com The antifungal potential of chemical constituents from Piper pesaresanum and their synthetic derivatives has also been evaluated against phytopathogenic fungi, with some benzoic acid derivatives showing strong activity. mdpi.com

Regarding antiviral activity, a series of 1-aryl-4-arylmethylpiperazine derivatives were designed as potential Zika virus (ZIKV) inhibitors. nih.gov Several of these new derivatives, particularly those with a pyridine (B92270) group, demonstrated stronger antiviral activity and lower cytotoxicity than the initial lead compound. nih.gov These compounds were identified as potential ZIKV entry inhibitors and also showed inhibitory effects on the replication of coronaviruses and influenza A virus. nih.gov Furthermore, derivatives of the antifungal drug ciclopirox, which contains a piperidine-like core, have shown inhibitory activity against herpes simplex virus 2 (HSV-2). nih.gov

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Derivative Class Activity Type Target Organism(s) Key Findings Reference(s)
N-Alkyl and N-Aryl Piperazines Antibacterial S. aureus, P. aeruginosa, E. coli Significant activity against bacterial strains. nih.gov
Piperazine-imidazole derivatives Antibacterial, Antifungal P. aeruginosa, S. aureus, C. albicans Better activity than triazole-containing analogues. japsonline.com
Triazole-piperazine compounds Antifungal Systemic pathogenic fungi Broad-spectrum antifungal activities. mdpi.com
1-Aryl-4-arylmethylpiperazines Antiviral Zika virus, Coronavirus, Influenza A Identified as potential broad-spectrum antiviral agents. nih.gov

Anti-Tuberculosis Activity

The emergence of drug-resistant tuberculosis has spurred the search for new anti-tubercular agents. Piperazine derivatives have been a focus of this research. A series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives were synthesized and screened for their anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds showed significant activity.

In another study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated. rsc.org A number of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with some showing 50% inhibitory concentrations (IC50) in the low micromolar range. rsc.org These compounds were also found to be non-toxic to human embryonic kidney cells (HEK-293). rsc.org Furthermore, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been identified as inhibitors of M. tuberculosis IMPDH, a crucial enzyme for the bacterium. nih.gov

Table 3: Anti-Tuberculosis Activity of Selected Piperazine Derivatives

Derivative Class Target Strain Key Findings Reference(s)
[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives M. tuberculosis H37Rv Several compounds exhibited significant antituberculosis activity. researchgate.net
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives M. tuberculosis H37Ra IC50 values in the low micromolar range; non-toxic to human cells. rsc.org
1-(5-Isoquinolinesulfonyl)piperazine analogues M. tuberculosis Act as inhibitors of IMPDH. nih.gov

Neurological Activity (e.g., Anticonvulsant)

Piperazine derivatives have been extensively investigated for their potential as anticonvulsant agents. Various 1,4-substituted derivatives of piperazine have been synthesized and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure models in rodents. nih.gov Some of these compounds displayed anti-MES activity with a protective index higher than that of the standard drug valproate. nih.gov

Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have been evaluated as anticonvulsants and were found to be potent kainate antagonists. nih.gov These compounds protected against sound-induced seizures in mice. nih.gov Additionally, a series of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives with a piperazine moiety showed promising anticonvulsant activity in MES and psychomotor seizure tests. mdpi.com

Table 4: Anticonvulsant Activity of Selected Piperazine Derivatives

Derivative Class Animal Model Key Findings Reference(s)
1,4-Substituted piperazine derivatives MES and scMet seizure tests (mice and rats) Displayed anti-MES activity with a protective index higher than valproate. nih.gov
Dicarboxylic piperazine derivatives (pCB-PzDA, pBB-PzDA) Sound-induced seizures (mice) Potent kainate antagonists with protective effects. nih.gov
3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives MES and psychomotor seizure tests Showed promising anticonvulsant activity. mdpi.com

In Vivo Efficacy Studies in Non-Human Models

While in vitro studies provide valuable preliminary data, in vivo efficacy studies in animal models are crucial for assessing the therapeutic potential of new compounds.

Disease Models (e.g., Cancer Xenografts, Infectious Disease Models)

The in vivo efficacy of piperazine derivatives has been demonstrated in various disease models. For instance, N-benzylpiperidinol derivatives, which are structurally related to benzylpiperazines, have been reported as potent and selective USP7 inhibitors. nih.gov One such derivative exhibited significant antitumor efficacy in a colon cancer syngeneic mouse model, suggesting a potential role in cancer immunotherapy. nih.gov The use of animal tumor models is a standard part of the preclinical development of cancer chemoprevention drugs, providing evidence of an agent's efficacy and essential data on dose-response and toxicity. researchgate.netnih.gov

In the context of infectious diseases, new derivatives of N-substituted piperidines have been investigated for their antiviral activity. nih.govnih.gov Studies using a cell model of influenza A/Swine/Iowa/30 (H1N1) virus have shown that some of these substances are effective against the virus when compared to commercial antiviral drugs. nih.govnih.gov

Furthermore, benzylpiperazine derivatives have been evaluated in in vivo pain models. nih.govacs.org A new series of benzylpiperazinyl derivatives designed as σ1 receptor antagonists showed antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. nih.govacs.org

Table 5: In Vivo Efficacy of Selected Piperazine Derivatives in Non-Human Models

Derivative Class Disease Model Key Findings Reference(s)
N-Benzylpiperidinol derivatives Colon cancer syngeneic mouse model Exhibited significant antitumor efficacy. nih.gov
N-Substituted piperidine (B6355638) derivatives Influenza A/H1N1 virus cell model Effective against the virus compared to commercial drugs. nih.govnih.gov

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Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery. Docking predicts the preferred orientation of a molecule when bound to a target, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com For molecules containing a piperazine (B1678402) or piperidine (B6355638) core, these methods are frequently used to explore potential interactions with biological targets such as receptors, enzymes, and DNA. nih.govmdpi.com

Once a potential binding pose is identified through docking, a detailed analysis of the interactions between the ligand and the protein is performed. This analysis is crucial for understanding the basis of molecular recognition. Software tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize various types of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, pi-stacking, and water bridges. nih.govyoutube.com

For a compound like 1-benzyl-2-cyclopropylpiperazine, analysis would focus on how the benzyl (B1604629) group, the cyclopropyl (B3062369) moiety, and the piperazine ring engage with amino acid residues in a target's binding pocket. For instance, studies on similar benzylpiperidine derivatives have shown that the benzyl group often forms hydrophobic or pi-stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). nih.govnih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, if protonated at physiological pH, as hydrogen bond donors or participants in ionic interactions with acidic residues like aspartic acid (Asp) or glutamic acid (Glu). nih.gov

Table 1: Illustrative Ligand-Protein Interactions for a Piperazine Derivative

Interaction Type Ligand Group Protein Residue Example Distance (Å)
Hydrogen Bond Piperazine Nitrogen Asp110 2.9
Hydrophobic Benzyl Ring Phe295, Pro174 3.5 - 4.0
Pi-Stacking Benzyl Ring Trp84 4.4
Ionic Interaction Protonated Piperazine Asp72 3.1

This table is illustrative and provides examples of potential interactions based on studies of similar compounds.

Molecular docking is fundamentally a search algorithm that aims to predict the most stable binding mode of a ligand within a protein's active site. nih.gov The process involves generating a multitude of possible conformations and orientations (poses) of the ligand and scoring them based on a function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode. researchgate.net

Following initial docking, the predicted binding affinity can be refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). connectjournals.com These calculations provide a more accurate estimation of the binding energy, which can be correlated with experimentally determined values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov Comparing the predicted affinities of a series of related compounds can help rationalize structure-activity relationships and guide the design of more potent molecules. nih.gov

Table 2: Example of Predicted Binding Affinities for Analogues

Compound Modification Docking Score (kcal/mol) Predicted Ki (nM)
This compound - -9.5 50
Analogue A 4-fluoro-benzyl -9.8 35
Analogue B 4-hydroxy-benzyl -8.7 120

This table is hypothetical and demonstrates how computational predictions are used to compare the potential affinities of related molecules.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of theoretical accuracy for studying the intrinsic properties of molecules. researchgate.net These methods are used to understand the electronic characteristics that govern a molecule's stability, reactivity, and interactions.

DFT calculations can determine the three-dimensional distribution of electrons within this compound, highlighting regions that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps. Such maps are invaluable for understanding how the molecule will interact with a biological target; for example, electron-rich areas (like those around the piperazine nitrogens) are likely to interact with positively charged or hydrogen-bond-donating sites on a protein. DFT is also used to calculate properties like dipole moments and orbital energies (e.g., HOMO and LUMO), which provide insights into the molecule's polarity and chemical reactivity. researchgate.net

Flexible molecules like this compound can exist in multiple shapes or conformations. Understanding this conformational landscape is critical, as the biologically active conformation may not be the lowest energy state in isolation. Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for rotation around single bonds. This information helps build a comprehensive energy profile of the molecule, ensuring that realistic and energetically accessible conformations are used in subsequent docking and simulation studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are disciplines that aim to build mathematical models correlating chemical structure with biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be simple (e.g., molecular weight, logP) or complex 3D properties derived from the molecular field (e.g., shape, electrostatic potential). nih.gov Statistical methods are then used to create an equation that links these descriptors to the observed activity. Such models are powerful tools in medicinal chemistry, enabling the prioritization of which new analogues to synthesize and test, thereby saving time and resources. mdpi.com

Descriptor Calculation and Model Development

In the realm of computational chemistry, the characterization of a molecule's properties is foundational to understanding its potential biological activity. For novel compounds like this compound, where experimental data may be scarce, the calculation of molecular descriptors is a critical first step. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several types, including electronic, steric, topological, and thermodynamic descriptors.

While no specific Quantitative Structure-Activity Relationship (QSAR) models have been published for this compound itself, the methodology is well-established for the broader class of piperazine derivatives. QSAR studies aim to build mathematical models that correlate these molecular descriptors with observed biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

For instance, in a study on piperazine analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus, researchers used a genetic function approximation method to develop a QSAR model. nih.gov This model revealed that descriptors such as the partial negative surface area and the heat of formation were significant in predicting the inhibitory activity. nih.gov Similarly, a QSAR study on piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor utilized Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) to create predictive models with high correlation coefficients. nih.gov

Another investigation into piperazine derivatives as mTORC1 inhibitors identified six key molecular descriptors that significantly correlated with inhibitory activity: lowest unoccupied molecular orbital energy (E-LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (TPSA), and refractive index (n). mdpi.com These descriptors were calculated using methods like Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level of theory. mdpi.com

The development of such models typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the descriptors and the biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR models can then be used to predict the biological activity of new compounds, such as this compound, and to guide the design of more potent analogs.

Table 1: Representative Molecular Descriptors Used in QSAR Models of Piperazine Derivatives

Descriptor CategorySpecific Descriptor ExampleRelevance to Biological ActivityReference
Electronic Lowest Unoccupied Molecular Orbital Energy (E-LUMO)Relates to the molecule's ability to accept electrons and interact with biological targets. mdpi.com
Steric/Topological Molecular Shadow Area (XZ plane)Describes the size and shape of the molecule, influencing how it fits into a receptor's binding site. nih.gov
Thermodynamic Heat of FormationIndicates the energetic stability of the molecule, which can affect its binding affinity. nih.gov
Physicochemical Topological Polar Surface Area (TPSA)Predicts the molecule's ability to permeate cell membranes. mdpi.com

Virtual Screening and Lead Optimization

Virtual screening is a powerful computational technique used in the early stages of drug discovery to identify promising drug candidates from large libraries of chemical compounds. researchgate.net This process involves computationally "docking" molecules into the three-dimensional structure of a biological target, such as a receptor or enzyme, and scoring their potential binding affinity. While no specific virtual screening campaigns targeting this compound have been reported, the methodology has been successfully applied to identify and optimize other piperazine-based compounds.

For example, a virtual screening of a database containing millions of compounds was used to identify novel juvenile hormone agonists, resulting in the discovery of a hit compound with a piperazine ring system. nih.gov This multi-step process involved shape and chemical similarity filtering, followed by molecular docking simulations and free energy calculations. nih.gov Similarly, inverse virtual screening has been employed to identify the biological targets of novel antitumor agents, including those with piperazine scaffolds. acs.org

Once a "hit" compound is identified through virtual screening, the process of lead optimization begins. This involves iterative chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a crucial role in this phase by predicting how structural changes will affect the compound's interaction with its target.

In the optimization of a series of piperazine-based phosphoglycerate dehydrogenase inhibitors, rounds of medicinal chemistry were guided by structure-activity relationship (SAR) exploration to develop probes with improved target activity and drug-like properties. nih.gov Molecular docking studies are frequently used to rationalize the binding modes of piperazine derivatives and guide further structural modifications. nih.govnih.govnih.gov For instance, in the development of androgen receptor antagonists, molecular docking was used to analyze the binding of various arylpiperazine derivatives. nih.gov

A key aspect of lead optimization is understanding the conformational preferences of the molecule. Structural analysis of some piperazine-containing drugs has shown that the piperazine ring can adopt high-energy conformations when bound to its target. acs.org Structure-based optimization strategies can then be employed to design analogs with more favorable binding conformations, thereby improving their affinity. acs.org

Table 2: Examples of Virtual Screening and Lead Optimization in Piperazine Derivatives

ApplicationComputational Method(s)OutcomeReference
Discovery of Novel Juvenile Hormone Agonists Shape & Chemical Similarity Screening, Molecular Docking, MM/PBSAIdentification of a piperazine-containing hit compound. nih.gov
Development of Androgen Receptor Antagonists Molecular DockingRationalization of binding modes to guide synthesis of more potent derivatives. nih.gov
Optimization of PHGDH Inhibitors SAR ExplorationDevelopment of probes with improved target activity and ADME properties. nih.gov
Optimization of KRAS G12C Inhibitors Structural Analysis, Structure-Based DesignModification of the piperazine moiety to achieve a more favorable binding conformation. acs.org

Future Research Directions and Translational Potential Academic Perspective

Design and Synthesis of Advanced Derivatives with Modulated Activities

The logical first step in exploring the potential of 1-benzyl-2-cyclopropylpiperazine would be the design and synthesis of a library of related derivatives. This would involve systematic modifications to the core structure to understand the structure-activity relationships (SAR). Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring of the benzyl group could significantly influence the compound's electronic properties and its interaction with biological targets.

Modification of the Cyclopropyl (B3062369) Group: Altering the cyclopropyl moiety, for instance, by introducing substituents or replacing it with other small cycloalkyl groups, would probe the steric and conformational requirements for activity.

Piperazine (B1678402) Ring Modifications: Introducing substituents on the remaining nitrogen atom of the piperazine ring or altering the ring conformation could modulate the compound's physicochemical properties, such as its basicity and lipophilicity.

The synthesis of such derivatives would likely follow established synthetic routes for N-arylethylpiperazines and related compounds, potentially involving reductive amination or nucleophilic substitution reactions.

Elucidation of Broader Biological Pathways

Once a series of derivatives is synthesized and initial biological activities are identified, the next crucial step would be to elucidate the broader biological pathways affected by the parent compound and its analogs. This could be achieved through a variety of modern biological techniques:

Phenotypic Screening: High-content screening in various cell lines could reveal unexpected cellular effects, providing clues about the compound's mechanism of action.

Omics Approaches: Transcriptomics (RNA-seq), proteomics, and metabolomics studies would offer a global view of the changes in gene expression, protein levels, and metabolic profiles induced by the compound. These unbiased approaches can help in identifying novel biological pathways and potential off-target effects.

Target Deconvolution: If a specific biological activity is observed, target identification and deconvolution methods would be employed. This could involve affinity chromatography, chemical proteomics, or computational approaches to pinpoint the direct molecular targets of the compound.

Combination Studies with Existing Therapeutic Agents (Preclinical)

Should this compound or its derivatives show promise in a particular disease model, preclinical combination studies would be a logical progression. The rationale for combination therapy is to achieve synergistic effects, reduce the effective dose of each agent, and overcome potential resistance mechanisms. For instance, if the compound were to exhibit anti-cancer properties, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies. nih.gov In vitro and in vivo models would be used to assess the efficacy and potential for additive or synergistic interactions. nih.gov

Development of Novel Research Tools and Probes

Active compounds with a well-defined mechanism of action can be invaluable as research tools. If this compound were found to selectively interact with a specific protein or pathway, it could be developed into a chemical probe. This would involve:

Biotinylated or Fluorescently Labeled Analogs: Synthesizing derivatives with reporter tags would enable researchers to visualize the compound's subcellular localization, track its binding to target proteins, and facilitate pull-down experiments for target identification.

Photoaffinity Probes: The introduction of a photoreactive group would allow for covalent cross-linking of the compound to its biological target upon photoirradiation, providing a powerful tool for target validation.

Predictive Modeling for Target Identification and Efficacy

In the absence of experimental data, predictive modeling and in silico approaches can offer initial hypotheses about the potential biological activities of a novel compound. nih.gov For this compound, this would entail:

Ligand-Based Approaches: Comparing the structure of this compound to databases of known bioactive molecules could suggest potential targets based on structural similarity.

Structure-Based Approaches: If a hypothetical target is identified, molecular docking simulations could predict the binding mode and affinity of the compound to the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Once a set of derivatives with corresponding biological data is available, QSAR models could be developed to predict the activity of new, unsynthesized analogs, thereby guiding further synthetic efforts. nih.gov Machine learning algorithms are increasingly being used to build predictive models for drug discovery, integrating diverse data types for more accurate target identification. nih.gov

Q & A

Q. Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm [1, 8].
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~245) and rule out impurities like unreacted benzyl chloride [8, 14].
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values [18].

Advanced: How can molecular docking studies guide the design of this compound analogs for receptor-targeted applications?

Q. Answer :

  • Target Selection : Prioritize receptors with known piperazine interactions (e.g., α₂-adrenoceptors, serotonin receptors) [15].
  • Docking Workflow :
    • Prepare ligand structures (e.g., protonation states at physiological pH) using tools like AutoDock Vina.
    • Validate against crystallographic data (e.g., PDB: 3P0G for α₂-adrenoceptors) [15].
  • SAR Insights : Modify the cyclopropyl group to enhance hydrophobic interactions or introduce fluorobenzyl groups for improved binding (see for fluorophenyl analogs) .

Basic: What are the key stability challenges for this compound under storage conditions?

Q. Answer :

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzyl group [6, 12].
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropane ring [3].
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring [18].

Advanced: How can conflicting in vitro vs. in vivo biological activity data for this compound be reconciled?

Answer :
Discrepancies often stem from pharmacokinetic factors or metabolite interference. Strategies include:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-debenzylated derivatives) [15].
  • Permeability Assays : Evaluate blood-brain barrier penetration (e.g., PAMPA) for CNS-targeted analogs [13].
  • Dose-Response Refinement : Adjust in vivo dosing based on bioavailability studies (e.g., oral vs. intraperitoneal administration) [15].
    Example : notes imidazoline derivatives with poor in vitro binding but potent in vivo antihyperglycemic effects due to metabolite activation .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure [6, 12].
  • Ventilation : Conduct reactions in a fume hood due to volatile intermediates (e.g., benzyl chloride) [17].
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal [12].

Advanced: What computational methods are effective for predicting the physicochemical properties of novel analogs?

Q. Answer :

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity for lead optimization [8, 14].
  • pKa Prediction : Employ SPARC or MarvinSuite to assess ionization states affecting solubility and binding [15].
  • ADMET Modeling : Utilize SwissADME or QikProp to predict absorption, toxicity, and metabolic pathways [13].

Basic: How is the cyclopropane ring conformation analyzed in this compound?

Q. Answer :

  • X-ray Diffraction : Resolve ring puckering and bond angles (cyclopropane C–C–C ~60°) [3, 8].
  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and compare with experimental data [15].

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Q. Answer :

  • Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents [2, 9].
  • Flow Chemistry : Improve heat/mass transfer in cyclopropanation steps [7].
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts [17].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.